molecular formula C4H12ClNO B3257313 Ethoxy(ethyl)amine hydrochloride CAS No. 287100-34-9

Ethoxy(ethyl)amine hydrochloride

Cat. No.: B3257313
CAS No.: 287100-34-9
M. Wt: 125.6 g/mol
InChI Key: ZASOFMFAGALONO-UHFFFAOYSA-N
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Description

Ethoxy(ethyl)amine hydrochloride, also known as N,O-diethylhydroxylamine hydrochloride, is a chemical compound with the molecular formula C4H11NO·HCl. It is commonly used in various chemical reactions and industrial applications due to its unique properties. The compound is typically found in a liquid form and is known for its reactivity and versatility in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethoxy(ethyl)amine hydrochloride can be synthesized through the reaction of ethylamine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where ethylamine and ethyl chloroformate are combined under optimized conditions. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethoxy(ethyl)amine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It can react with alkyl halides to form substituted amines.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form primary amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethoxy(ethyl)amine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethoxy(ethyl)amine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can donate an electron pair to electrophilic centers, facilitating the formation of new chemical bonds. The compound’s reactivity is attributed to the presence of both ethyl and ethoxy groups, which enhance its nucleophilicity .

Comparison with Similar Compounds

Uniqueness: Ethoxy(ethyl)amine hydrochloride is unique due to the presence of both ethyl and ethoxy groups, which provide a balance of nucleophilicity and stability. This makes it a versatile reagent in various chemical reactions, distinguishing it from other similar amines .

Properties

IUPAC Name

N-ethoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-3-5-6-4-2;/h5H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASOFMFAGALONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNOCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287100-34-9
Record name ethoxy(ethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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